molecular formula C25H38NP B12916974 (Z)-N-Cyclohexyl-1-[2-(dicyclohexylphosphanyl)phenyl]methanimine CAS No. 820964-95-2

(Z)-N-Cyclohexyl-1-[2-(dicyclohexylphosphanyl)phenyl]methanimine

Cat. No.: B12916974
CAS No.: 820964-95-2
M. Wt: 383.5 g/mol
InChI Key: KRGURBGXOFUMCJ-UHFFFAOYSA-N
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Description

N-(2-(Dicyclohexylphosphino)benzylidene)cyclohexanamine is a chemical compound known for its applications in various catalytic processes. It is a phosphine ligand, which means it can donate a pair of electrons to a metal center, forming a coordination complex. This property makes it valuable in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dicyclohexylphosphino)benzylidene)cyclohexanamine typically involves the reaction of cyclohexylamine with a phosphine-containing benzaldehyde derivative. The reaction is carried out under inert conditions to prevent oxidation of the phosphine group. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dicyclohexylphosphino)benzylidene)cyclohexanamine undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(Dicyclohexylphosphino)benzylidene)cyclohexanamine is widely used in scientific research due to its role as a ligand in catalytic processes. Some of its applications include:

    Chemistry: Used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille reactions.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals and drug discovery.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The compound acts as a ligand, coordinating to metal centers through its phosphine group. This coordination facilitates various catalytic processes by stabilizing the metal center and enhancing its reactivity. The molecular targets include transition metals like palladium, nickel, and platinum. The pathways involved are primarily related to the formation and stabilization of metal-ligand complexes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Diphenylphosphino)benzylidene)cyclohexanamine
  • N-(2-(Dicyclohexylphosphino)benzylidene)aniline
  • N-(2-(Dicyclohexylphosphino)benzylidene)methylamine

Uniqueness

N-(2-(Dicyclohexylphosphino)benzylidene)cyclohexanamine is unique due to its specific steric and electronic properties imparted by the dicyclohexylphosphino group. This makes it particularly effective in certain catalytic processes where other ligands may not perform as well .

Properties

CAS No.

820964-95-2

Molecular Formula

C25H38NP

Molecular Weight

383.5 g/mol

IUPAC Name

N-cyclohexyl-1-(2-dicyclohexylphosphanylphenyl)methanimine

InChI

InChI=1S/C25H38NP/c1-4-13-22(14-5-1)26-20-21-12-10-11-19-25(21)27(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h10-12,19-20,22-24H,1-9,13-18H2

InChI Key

KRGURBGXOFUMCJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=CC2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Origin of Product

United States

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